molecular formula C23H38O2S2 B14165405 Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate CAS No. 4627-50-3

Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate

Cat. No.: B14165405
CAS No.: 4627-50-3
M. Wt: 410.7 g/mol
InChI Key: OYCPIYLGNKGHOM-UHFFFAOYSA-N
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Description

Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate is a complex organic compound with a unique structure that includes a spiro linkage, dithiolane ring, and phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate typically involves multiple steps, including the formation of the spiro linkage and the incorporation of the dithiolane ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenanthrene core or the dithiolane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2’-ethyl-2’,4b’,8’-trimethyldodecahydro-2’h-spiro[1,3-dithiolane-2,1’-phenanthrene]-8’-carboxylate is unique due to its spiro linkage and dithiolane ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

4627-50-3

Molecular Formula

C23H38O2S2

Molecular Weight

410.7 g/mol

IUPAC Name

methyl 7'-ethyl-1',4'a,7'-trimethylspiro[1,3-dithiolane-2,8'-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene]-1'-carboxylate

InChI

InChI=1S/C23H38O2S2/c1-6-20(2)13-10-16-17(23(20)26-14-15-27-23)8-9-18-21(16,3)11-7-12-22(18,4)19(24)25-5/h16-18H,6-15H2,1-5H3

InChI Key

OYCPIYLGNKGHOM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2C(C13SCCS3)CCC4C2(CCCC4(C)C(=O)OC)C)C

Origin of Product

United States

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